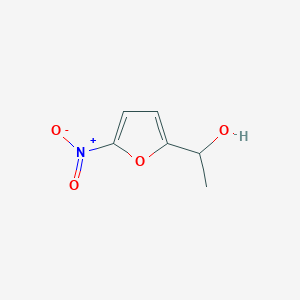
1-(5-Nitrofuran-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Nitrofuran-2-yl)ethanol is an organic compound belonging to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The compound features a furan ring substituted with a nitro group at the 5-position and an ethanol group at the 1-position. This unique structure imparts significant reactivity and biological activity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Nitrofuran-2-yl)ethanol can be synthesized through various methods. One common approach involves the nitration of furan derivatives. For instance, 5-nitrofuran-2-carbaldehyde can be synthesized from furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This intermediate can then be reduced to this compound using appropriate reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Nitrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-nitrofuran-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in the synthesis of pharmaceuticals.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 5-Nitrofuran-2-carboxylic acid.
Reduction: 1-(5-Aminofuran-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(5-Nitrofuran-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for potential therapeutic applications, including antibacterial and antifungal treatments.
Industry: Utilized in the development of agrochemicals and veterinary medicines.
Mecanismo De Acción
The biological activity of 1-(5-Nitrofuran-2-yl)ethanol is primarily attributed to its nitro group. Upon entering microbial cells, the nitro group undergoes reduction to form reactive intermediates. These intermediates can interact with various cellular components, including DNA, proteins, and enzymes, leading to cellular damage and death . The compound’s mechanism of action involves multiple molecular targets and pathways, making it effective against a broad spectrum of pathogens.
Comparación Con Compuestos Similares
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Used for topical infections and as a urinary catheter coating.
Furazolidone: Employed in the treatment of bacterial diarrhea and Helicobacter pylori infections.
Uniqueness: 1-(5-Nitrofuran-2-yl)ethanol stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ethanol group enhances solubility and facilitates its use in various applications. Compared to other nitrofurans, it offers distinct advantages in terms of synthesis, reactivity, and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(5-nitrofuran-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGBOXNOCHXRPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














